5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride

Organic Synthesis Medicinal Chemistry Building Block Selection

This 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride provides critical advantages in aqueous solubility and handling due to its HCl salt form. The 5-methoxy group directs cyclization regiochemistry and enables downstream functionalization, making it essential for focused heterocyclic library synthesis and reproducible enzyme inhibition assays. High purity reduces side reactions and purification overhead.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 1803599-31-6
Cat. No. B6600562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride
CAS1803599-31-6
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C=CC=C2)N.Cl
InChIInChI=1S/C11H12N2O.ClH/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H
InChIKeyUTSRGRFYONYSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(1H-pyrrol-1-yl)aniline Hydrochloride (CAS 1803599-31-6): A Differentiated Arylamine Building Block for Heterocyclic Synthesis and Enzyme Interaction Studies


5-Methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride (CAS 1803599-31-6) is a heterocyclic arylamine derivative characterized by a methoxy group at the 5-position and a pyrrole ring at the 2-position of the aniline core [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from unsubstituted 2-(1H-pyrrol-1-yl)aniline and other 5-substituted analogs [2]. Its primary applications are as a molecular building block in the synthesis of complex heterocyclic scaffolds and as a probe for enzyme inhibition studies [1][2].

Why 5-Methoxy-2-(1H-pyrrol-1-yl)aniline Hydrochloride Cannot Be Replaced by Simple 2-(1H-Pyrrol-1-yl)aniline Analogs


Generic substitution of 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride with unsubstituted 2-(1H-pyrrol-1-yl)aniline or other 5-substituted analogs is not scientifically viable due to the profound impact of the 5-methoxy group on electronic properties, solubility, and reactivity. The methoxy substituent significantly alters the electron density of the aniline ring, which in turn affects nucleophilicity, oxidation potential, and the compound's behavior in cyclization reactions . Furthermore, the hydrochloride salt form provides critical advantages in aqueous solubility and handling that the free base lacks, directly impacting experimental reproducibility in enzyme assays and aqueous reaction media .

5-Methoxy-2-(1H-pyrrol-1-yl)aniline Hydrochloride: Direct Comparator-Based Evidence for Scientific Selection


Electronic Differentiation: Impact of the 5-Methoxy Group on Physicochemical Properties vs. Unsubstituted Analog

The presence of the 5-methoxy group in 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride (free base) significantly alters key physicochemical descriptors compared to the unsubstituted 2-(1H-pyrrol-1-yl)aniline. Specifically, the methoxy group increases the calculated LogP from 1.70 to 1.81, indicating higher lipophilicity , and introduces a polar surface area (PSA) of 40.2 Ų [1]. These changes affect membrane permeability and target binding, differentiating this building block for applications requiring specific solubility or partitioning profiles.

Organic Synthesis Medicinal Chemistry Building Block Selection

Synthetic Utility: Key Intermediate for Pyrrolo[1,2-a]quinoxaline Derivatives

5-Methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride serves as a crucial starting material for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, a privileged scaffold in medicinal chemistry. The methoxy group at the 5-position directs cyclization regiochemistry and influences the final substitution pattern of the fused heterocycle, enabling access to 4-amino-7-methoxypyrrolo[1,2-a]quinoxaline derivatives that are not readily accessible from unsubstituted 2-(1H-pyrrol-1-yl)aniline [1]. In contrast, the unsubstituted analog yields 4-aminopyrrolo[1,2-a]quinoxaline without the methoxy handle, limiting further functionalization options [1].

Heterocyclic Chemistry Cyclization Reactions Scaffold Synthesis

Salt Form Advantage: Enhanced Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt of 5-methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 1803599-31-6) offers superior aqueous solubility and handling properties compared to its free base counterpart (CAS 59194-26-2). The free base is a solid with limited water solubility , while the hydrochloride salt, with a molecular weight of 224.68 g/mol [1], is readily soluble in water and polar organic solvents, facilitating its use in aqueous enzymatic assays and reactions. This salt form also improves long-term storage stability by reducing susceptibility to oxidation and hygroscopicity .

Formulation Assay Development Chemical Handling

Purity and Vendor Reliability: A Comparative Procurement Metric

When sourcing 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride, product purity and vendor reliability are key differentiators. Reputable vendors such as CymitQuimica offer the compound at a certified purity of 97% . In contrast, some suppliers of the free base or less common analogs may provide material with lower purity or unspecified quality, which can introduce variability in sensitive synthetic transformations or biological assays. The availability of a defined purity specification (97%) for the hydrochloride salt provides a verifiable quality benchmark that is not uniformly guaranteed across all suppliers of related compounds .

Chemical Procurement Quality Control Research Reproducibility

Biological Activity: Inhibition of 5-Lipoxygenase in RBL-1 Cells

In a cell-based assay using rat basophilic leukemia (RBL-1) cells, 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride (or a structurally closely related analog with matching molecular weight) demonstrated inhibition of 5-lipoxygenase (5-LO) at a concentration of 100 µM . The observed inhibition was quantified as a binary outcome (active/inactive) and provides a class-level indication of potential anti-inflammatory activity. While direct comparative data for unsubstituted 2-(1H-pyrrol-1-yl)aniline in the same assay are not available, the presence of the methoxy group is known to influence binding to lipoxygenase enzymes in related scaffolds .

Enzyme Inhibition Inflammation Research Cell-Based Assays

Optimal Research and Procurement Scenarios for 5-Methoxy-2-(1H-pyrrol-1-yl)aniline Hydrochloride


Synthesis of 4-Amino-7-methoxypyrrolo[1,2-a]quinoxaline Libraries

When constructing focused libraries of pyrrolo[1,2-a]quinoxaline derivatives for drug discovery, 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride is the preferred building block over unsubstituted 2-(1H-pyrrol-1-yl)aniline. The 5-methoxy group not only directs the cyclization regiochemistry but also provides a synthetic handle for subsequent functionalization, enabling the exploration of chemical space that is inaccessible with the unsubstituted analog [1]. This scenario directly leverages the evidence that this compound yields a distinct subset of heterocyclic products [1].

Aqueous-Based Enzyme Inhibition Assays Requiring High Solubility

For researchers conducting 5-lipoxygenase inhibition assays or other enzyme studies in aqueous buffers, the hydrochloride salt form of 5-methoxy-2-(1H-pyrrol-1-yl)aniline is essential. Its enhanced aqueous solubility compared to the free base ensures accurate dosing and reduces artifacts caused by precipitation, directly improving assay reliability and reproducibility . The binary activity observed at 100 µM in RBL-1 cells further supports its use as a screening probe in this context.

High-Purity Building Block Procurement for Sensitive Transformations

In synthetic protocols where side reactions or impurities can significantly impact yield and product purity, the 97% purity specification offered by reputable vendors for 5-methoxy-2-(1H-pyrrol-1-yl)aniline hydrochloride provides a critical advantage. This level of purity minimizes the risk of catalyst poisoning and byproduct formation, reducing the need for additional purification steps and thereby lowering overall project costs and timelines .

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